BenchChemオンラインストアへようこそ!

Farnesoyl-CoA

Protein Palmitoylation Post-Translational Modification Kinetic Assay

Essential for accurate PAT and FTase assays. Generic acyl-CoAs produce misleading kinetics in farnesyl-specific studies. Use this native ligand to benchmark Ras-targeting inhibitors (IC50 ~1.52 µM for H-Ras FTase) and map metabolic pathways. Ensures assay reproducibility and valid biological conclusions.

Molecular Formula C36H58N7O17P3S
Molecular Weight 985.9 g/mol
Cat. No. B1246039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesoyl-CoA
Molecular FormulaC36H58N7O17P3S
Molecular Weight985.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C)C
InChIInChI=1S/C36H58N7O17P3S/c1-22(2)9-7-10-23(3)11-8-12-24(4)17-27(45)64-16-15-38-26(44)13-14-39-34(48)31(47)36(5,6)19-57-63(54,55)60-62(52,53)56-18-25-30(59-61(49,50)51)29(46)35(58-25)43-21-42-28-32(37)40-20-41-33(28)43/h9,11,17,20-21,25,29-31,35,46-47H,7-8,10,12-16,18-19H2,1-6H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b23-11+,24-17+/t25-,29-,30-,31+,35-/m1/s1
InChIKeyJJFLTPJLELNRAZ-HKVUSDLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Farnesoyl-CoA: A Multi-Methyl-Branched Acyl-CoA Donor for Specialized Lipid Research and Assay Development


Farnesoyl-CoA (also known as farnesyl-coenzyme A or farnesyl-CoA) is a multi-methyl-branched, unsaturated fatty acyl-CoA derivative formally formed by the condensation of farnesoic acid with coenzyme A [1]. It is classified as a medium-chain fatty acyl-CoA and serves as an essential acyl donor in various biological contexts, most notably as a model substrate in the study of protein prenylation and palmitoylation, the latter being a reversible lipid modification critical for protein localization and function [2][3]. The compound features a distinctive 15-carbon farnesyl chain linked to the CoA thiol group, providing a structurally defined probe that is distinct from the more common long-chain acyl-CoAs like palmitoyl-CoA (C16) [4].

Why Farnesoyl-CoA Cannot Be Replaced by Generic Acyl-CoAs in Specialized Enzyme Assays


Procurement decisions for Farnesoyl-CoA cannot be based on generic acyl-CoA availability or lower cost. The compound is not functionally interchangeable with commonly available acyl-CoAs like palmitoyl-CoA or myristoyl-CoA. The palmitoylation of farnesyl-containing peptides—a key research area—involves a distinct set of palmitoyl-acyl transferases (PATs) with different kinetic properties and inhibitor sensitivities compared to enzymes acting on myristoyl-containing substrates [1]. Using an alternative acyl-CoA in an assay designed to measure farnesyl-specific modification would therefore not only yield different kinetic constants but also fail to recapitulate the correct biological pathway, leading to non-reproducible and potentially misleading results. This specificity is further underscored by the fact that farnesyl-CoA is a defined substrate for specific carboxylases and cannot be substituted by geranoyl-CoA in those contexts [2].

Farnesoyl-CoA: Key Differentiating Data from Peer-Reviewed Enzyme Assays


Farnesoyl-CoA in PAT Assays: A 5-Fold Difference in Peptide Km Relative to Myristoyl Substrates

When used to monitor the activity of human palmitoyl-acyl transferases (PATs), the farnesyl-containing peptide substrate FarnCNRas(NBD) displays a markedly different affinity for the enzyme(s) compared to a myristoylated peptide. Specifically, the Km for the farnesyl-peptide is 5-fold higher than the Km for the myristoyl-peptide MyrGCK(NBD) [1]. This quantitative difference in substrate binding confirms that farnesyl- and myristoyl-directed PAT activities are distinct.

Protein Palmitoylation Post-Translational Modification Kinetic Assay

Divergent PAT Sensitivity to N-Ethylmaleimide: Differential Inactivation of Farnesyl vs. Myristoyl Palmitoylation

The enzymatic activities responsible for palmitoylating farnesyl-containing peptides (FarnCNRas(NBD)) versus myristoyl-containing peptides (MyrGCK(NBD)) show a qualitative and functional difference in their response to the thiol-alkylating agent N-ethylmaleimide (NEM) [1]. While the study does not provide exact IC50 values for this specific treatment, it explicitly states that the palmitoylation of the two peptide substrates was "differentially affected" by NEM [1]. This contrasts with the uniform effect seen with other modulators like temperature or ionic strength, and strongly supports the existence of distinct PAT isoenzymes.

Enzyme Kinetics Inhibitor Profiling PAT Assay

Geranoyl-CoA Carboxylase Shows Broad Substrate Acceptance, Carboxylating Farnesoyl-CoA

The enzyme geranoyl-CoA carboxylase (EC 6.4.1.5), which initiates the degradation of acyclic terpenes, is not strictly specific for its nominal substrate. Enzyme Commission summaries indicate that this biotinyl-protein also carboxylates dimethylpropenoyl-CoA and farnesoyl-CoA [1][2]. This finding highlights farnesoyl-CoA as a physiologically relevant, alternate substrate in this specific metabolic pathway.

Enzymology Terpene Metabolism CoA Derivatives

Farnesyl-Pyrophosphate as a FPT Inhibitor Benchmark: IC50 Value of 1.52 µM in H-Ras Assay

While not a direct measure of farnesoyl-CoA itself, its metabolic precursor farnesyl pyrophosphate (FPP) is the direct lipid donor for the farnesyltransferase (FTase) reaction. In vitro assays measuring the inhibition of the transfer of [3H]farnesyl from farnesyl pyrophosphate to the H-Ras peptide provide a critical benchmark. A relevant study reports an IC50 value of 1.52 µM (1520 nM) for this activity [1].

Farnesyltransferase Enzyme Inhibition Drug Discovery

Key Application Scenarios for Farnesoyl-CoA in R&D and Assay Development


Differentiation of Palmitoyl-Acyl Transferase (PAT) Isoenzyme Activities

Farnesoyl-CoA (in the form of a farnesyl-peptide substrate) is the definitive tool for quantifying and differentiating the activity of palmitoyl-acyl transferases (PATs) that specifically modify C-terminal farnesyl motifs. As shown in Section 3, the 5-fold difference in peptide Km and differential sensitivity to NEM between farnesyl- and myristoyl-based peptides [1] make farnesoyl-CoA essential for any laboratory aiming to characterize or screen against specific PAT isoenzymes. This is critical for oncology and cell signaling research, where the reversible palmitoylation of prenylated proteins like Ras isoforms regulates their membrane association and function.

Mechanistic Profiling of Farnesyltransferase (FTase) Inhibitors

For drug discovery programs targeting protein farnesylation—a key step in the activation of oncogenic Ras proteins—Farnesoyl-CoA derivatives like farnesyl pyrophosphate (FPP) serve as the essential native ligand for benchmarking. The reported IC50 of 1.52 µM in an H-Ras FTase assay [2] provides a reference point for evaluating the potency and mechanism of action of novel FTase inhibitors. Without the authentic substrate, accurate determination of competitive vs. non-competitive inhibition kinetics is not possible.

Investigating the Substrate Specificity of Carboxylases in Isoprenoid Degradation

In studies of acyclic terpene metabolism, particularly in microorganisms that degrade compounds like geraniol and farnesol, Farnesoyl-CoA is a necessary substrate for characterizing the full substrate profile of key enzymes like geranoyl-CoA carboxylase (EC 6.4.1.5) [3]. As the enzyme is known to accept farnesoyl-CoA, its inclusion in assays is required to fully map the metabolic capacity of the pathway and understand potential points of metabolic engineering or inhibition.

Development of High-Content Assays for Protein Prenylation

High-throughput and high-content assays developed to measure global cellular protein prenylation status rely on farnesyl-derived probes. The foundational understanding of farnesyl- vs. geranylgeranyl- modifications and the differential enzymology governing them underscores the need for authentic farnesyl-based substrates and inhibitors. Procuring Farnesoyl-CoA is a first step in generating the specialized peptide substrates or inhibitors needed to build and validate these complex, image-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farnesoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.